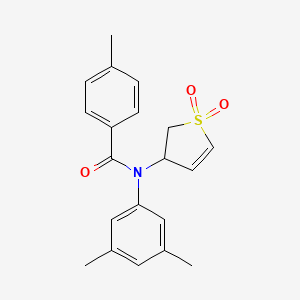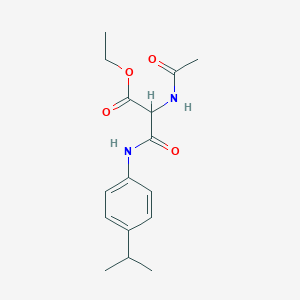
Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an ethyl ester group, an acetylamino group, and a 4-isopropylanilino group attached to a central oxopropanoate structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Acetylamino Group: This step involves the acetylation of an amino acid derivative to introduce the acetylamino group.
Introduction of the 4-Isopropylanilino Group: This step involves the reaction of the acetylamino derivative with 4-isopropylaniline under suitable conditions to form the desired anilino group.
Esterification: The final step involves the esterification of the intermediate product with ethanol to form the ethyl ester group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted anilino derivatives.
科学研究应用
Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 2-(acetylamino)-3-(4-methylanilino)-3-oxopropanoate: Differing by the presence of a methyl group instead of an isopropyl group.
Ethyl 2-(acetylamino)-3-(4-ethylanilino)-3-oxopropanoate: Differing by the presence of an ethyl group instead of an isopropyl group.
These comparisons highlight the unique structural features and potential differences in reactivity and applications of this compound.
属性
IUPAC Name |
ethyl 2-acetamido-3-oxo-3-(4-propan-2-ylanilino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-5-22-16(21)14(17-11(4)19)15(20)18-13-8-6-12(7-9-13)10(2)3/h6-10,14H,5H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIRHQUROUKCIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)NC1=CC=C(C=C1)C(C)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
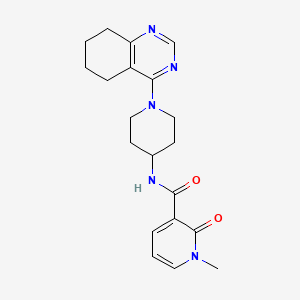
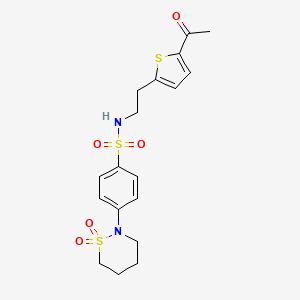
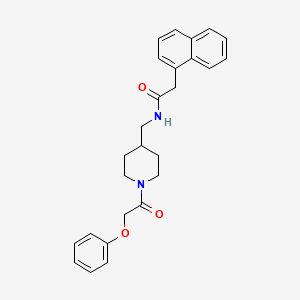
![3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2409336.png)
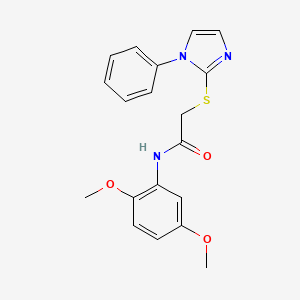
![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2409342.png)
![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2409343.png)


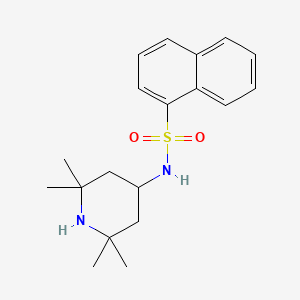
![2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2409351.png)
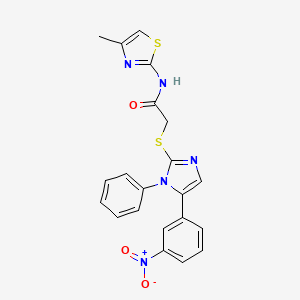
![N-(2-fluorophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2409354.png)
